![molecular formula C25H36N3O9PS B12501156 {1-[N-(2-methylpropyl)-4-aminobenzenesulfonamido]-3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenylbutan-2-yl}oxyphosphonic acid](/img/structure/B12501156.png)
{1-[N-(2-methylpropyl)-4-aminobenzenesulfonamido]-3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenylbutan-2-yl}oxyphosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[N-(2-methylpropyl)-4-aminobenzenesulfonamido]-3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenylbutan-2-yl}oxyphosphonic acid, also known as fosamprenavir, is a prodrug of the antiretroviral drug amprenavir. It is primarily used in the treatment of HIV/AIDS. Fosamprenavir is marketed under the brand names Lexiva and Telzir .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fosamprenavir involves multiple steps, starting from the appropriate precursors. The key steps include:
Formation of the sulfonamide: This involves the reaction of 4-aminobenzenesulfonyl chloride with 2-methylpropylamine to form N-(2-methylpropyl)-4-aminobenzenesulfonamide.
Coupling with the phosphonic acid: The sulfonamide is then coupled with the phosphonic acid derivative through a series of reactions involving protecting groups and deprotection steps.
Formation of the oxolan-3-yloxycarbonyl group:
Industrial Production Methods
Industrial production of fosamprenavir follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Fosamprenavir undergoes several types of chemical reactions, including:
Hydrolysis: Fosamprenavir is hydrolyzed by cellular phosphatases to release the active drug amprenavir.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the sulfonamide or phosphonic acid moieties.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and cellular enzymes.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The primary product formed from the hydrolysis of fosamprenavir is amprenavir, which is the active antiretroviral agent.
科学研究应用
Fosamprenavir has several scientific research applications, including:
Chemistry: Used as a model compound to study prodrug activation and enzyme-mediated hydrolysis.
Biology: Investigated for its effects on cellular processes and enzyme interactions.
Medicine: Primarily used in the treatment of HIV/AIDS, often in combination with other antiretroviral drugs.
Industry: Studied for its potential use in developing new drug delivery systems and formulations.
作用机制
Fosamprenavir is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium. Amprenavir inhibits HIV-1 protease, an enzyme essential for the maturation of infectious viral particles. By binding to the active site of HIV-1 protease, amprenavir prevents the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature, non-infectious viral particles .
相似化合物的比较
Similar Compounds
Amprenavir: The active metabolite of fosamprenavir, used directly as an antiretroviral drug.
Lopinavir: Another HIV protease inhibitor with similar potency but different pharmacokinetic properties.
Ritonavir: Often used in combination with other protease inhibitors to enhance their effectiveness.
Uniqueness of Fosamprenavir
Fosamprenavir is unique due to its prodrug nature, which allows for improved bioavailability and reduced pill burden compared to its active metabolite, amprenavir. This makes it a valuable option in the treatment of HIV/AIDS, particularly in patients who require simplified dosing regimens .
属性
IUPAC Name |
oxolan-3-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBVMOWEQCZNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N3O9PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]-3-hydroxypropyl 2-methylpropanoate](/img/structure/B12501076.png)
![Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501077.png)
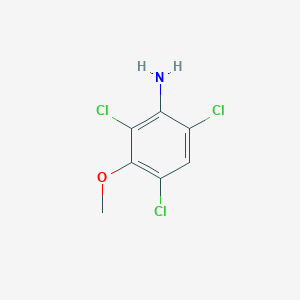
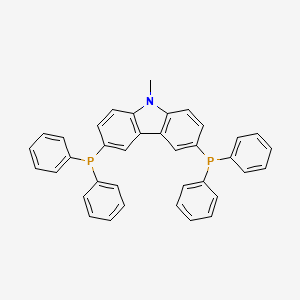
![8-Chloro-1-[(3-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B12501092.png)
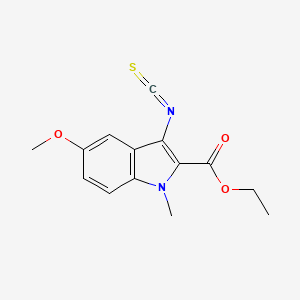
![N-{[3-(4-bromophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B12501118.png)
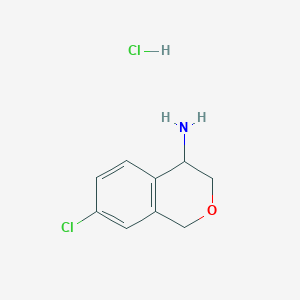
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B12501137.png)
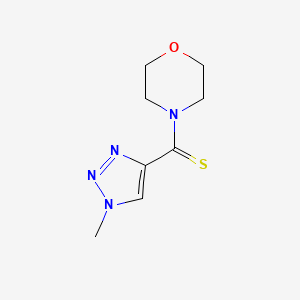
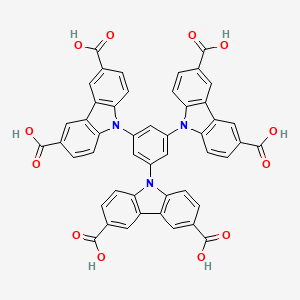
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12501166.png)


